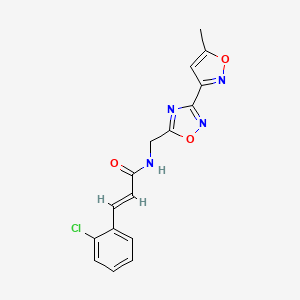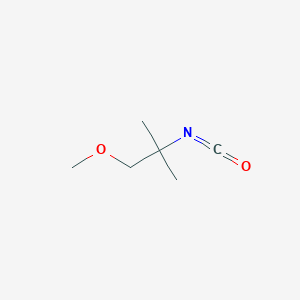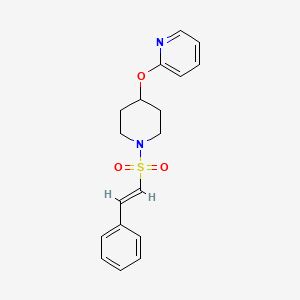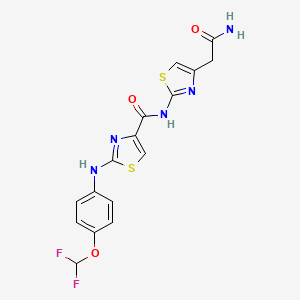
4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dopamine Receptor Ligand Research
4-Heterocyclylpiperidines, structurally related to 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole, have been studied for their role as selective high-affinity ligands at the human dopamine D4 receptor. These compounds have shown significant affinity and selectivity, which could be relevant in the context of neurological research and potential therapeutic applications (Rowley et al., 1997).
Anticancer Applications
A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, closely related to the chemical , revealed that some derivatives exhibit high cytotoxicity against cancer cell lines, such as MCF-7 and HepG2. These findings suggest potential applications in cancer treatment (El-Masry et al., 2022).
CB1 Cannabinoid Receptor Research
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole, has been explored for its potent and selective antagonistic properties at the CB1 cannabinoid receptor. This research provides insights into receptor binding and pharmacophore models, valuable for designing drugs targeting cannabinoid receptors (Shim et al., 2002).
Antibacterial Applications
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antibacterial activity. Research shows that some derivatives demonstrate moderate activity against bacterial strains like Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Antimicrobial Agent Synthesis
5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is similar in structure, has been used as a base for synthesizing formazans with moderate antimicrobial activity. Such research indicates the potential of these derivatives as antimicrobial agents (Sah et al., 2014).
Drug Design for Neurological Disorders
The synthesis and evaluation of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for potential application in Alzheimer’s disease treatment showcases the relevance of such compounds in neurological drug development (Rehman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S.2ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;;/h1-4,9,11,16H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYYAIPHKGFRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)


![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)

![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)
![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)
![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)


![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)
